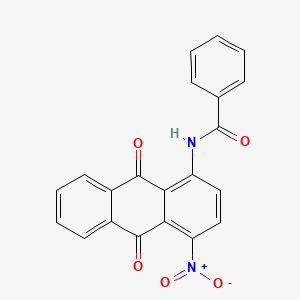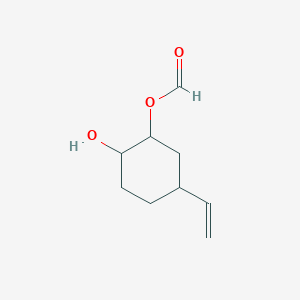
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) is an organic compound with the molecular formula C9H14O3 It is characterized by a cyclohexane ring substituted with two hydroxyl groups, an ethenyl group, and a formate ester group
Preparation Methods
The synthesis of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 1,2-cyclohexanediol with vinyl formate under specific conditions to introduce the ethenyl and formate groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The formate ester group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, the ethenyl group can participate in addition reactions, and the formate ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1,2-Cyclohexanediol,4-ethenyl-,2-formate(9CI) can be compared with similar compounds such as:
1,2-Cyclohexanediol: Lacks the ethenyl and formate groups, making it less versatile in certain reactions.
4-Ethenylcyclohexanol: Contains an ethenyl group but lacks the formate ester group.
Cyclohexane-1,2-diol diacetate: Contains acetate ester groups instead of formate, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(5-ethenyl-2-hydroxycyclohexyl) formate |
InChI |
InChI=1S/C9H14O3/c1-2-7-3-4-8(11)9(5-7)12-6-10/h2,6-9,11H,1,3-5H2 |
InChI Key |
QBLCJDCNKCPHHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C(C1)OC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)
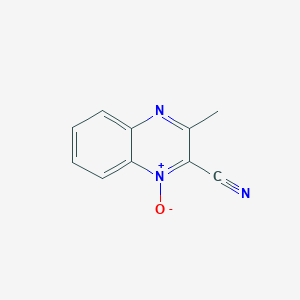
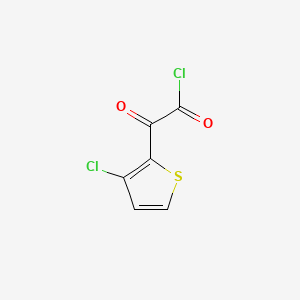
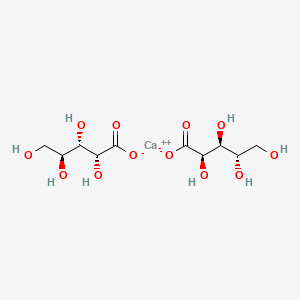
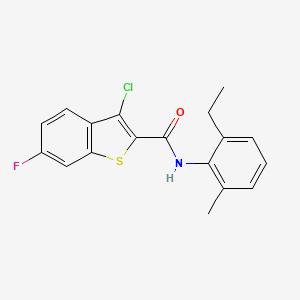
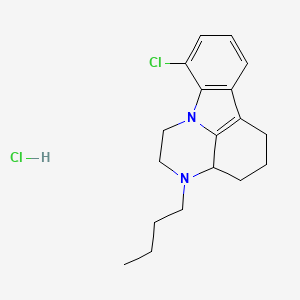
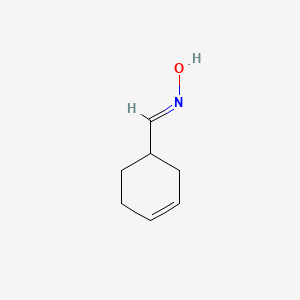
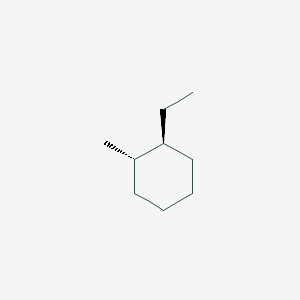
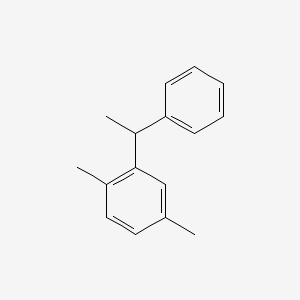
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
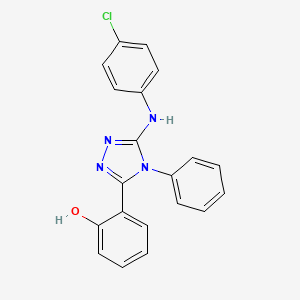
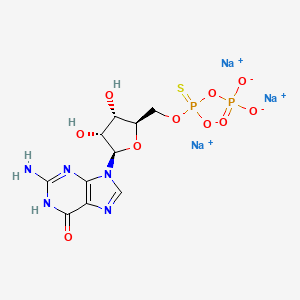
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
